C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine” is a chemical compound with the CAS Number: 435342-02-2 . It has a molecular weight of 270.16 . The IUPAC name of this compound is 1H-naphtho[2,3-d]imidazol-2-ylmethanamine dihydrochloride .
Synthesis Analysis
Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties due to its amphoteric nature . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11N3.2ClH/c13-7-12-14-10-5-8-3-1-2-4-9(8)6-11(10)15-12;;/h1-6H,7,13H2,(H,14,15);2*1H .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
This compound is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Immune Response Modulation
One notable application is in the realm of immune response modification. Imiquimod and its analogues, which share a similar heterocyclic amine structure with C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine, are recognized for their ability to modulate the immune system through the localized induction of cytokines. These compounds lack inherent antiviral or antiproliferative activity in vitro but have demonstrated significant immunoregulatory, antiviral, antiproliferative, and antitumor activities in vivo due to their stimulation and secretion of cytokines in various studies. This supports the potential of such compounds as innovative agents for treating cutaneous diseases (T. Syed, 2001).
Broad Biological Activities
Further, derivatives of naphthyridine, which is structurally related to naphtho[2,3-d]imidazol, have garnered attention for their broad biological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. The expansive therapeutic potential of these scaffolds in medicinal research is attributed to their ability to interact with a variety of biological targets, offering insights into their mechanism of action and laying the groundwork for the synthesis of new derivatives exploring other possible biological activities (Alka Madaan et al., 2015).
Antitumor and Antimicrobial Properties
The naphthoquinones, closely related to naphthoimidazoles, have been studied for their trypanocidal activity, showcasing the importance of chemical structure in determining biological function. Naphthoimidazoles derived from naphthoquinones have shown significant activities against T. cruzi, the etiological agent of Chagas disease. This highlights the potential of naphtho[2,3-d]imidazol derivatives in the development of treatments for parasitic infections, further emphasizing the biological significance of this scaffold (K. C. Moura et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1H-benzo[f]benzimidazol-2-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-7-12-14-10-5-8-3-1-2-4-9(8)6-11(10)15-12/h1-6H,7,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKYFNXDRVSPJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389975 |
Source
|
Record name | C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
435342-02-2 |
Source
|
Record name | C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{1H-naphtho[2,3-d]imidazol-2-yl}methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.